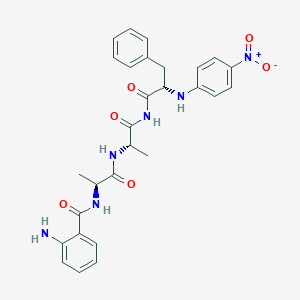
N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide (also known as Glycyl-L-phenylalanyl-L-alanyl-L-phenylalanyl-4-nitroanilide) is a peptide substrate used in biochemical assays to test for the activity of proteases. This peptide substrate is widely used in scientific research, particularly in the field of enzymology, to study the mechanism of action of proteases and their inhibitors.
Wirkmechanismus
The mechanism of action of N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide involves the cleavage of the peptide bond between the phenylalanine and 4-nitroanilide groups by the protease. This cleavage results in the release of the 4-nitroaniline group, which can be detected by spectroscopic methods. The rate of cleavage of the peptide substrate is directly proportional to the activity of the protease.
Biochemische Und Physiologische Effekte
N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide has no known biochemical or physiological effects on living organisms. This peptide substrate is used solely for in vitro biochemical assays.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide in lab experiments include its high sensitivity, specificity, and ease of use. The peptide substrate is readily available and relatively inexpensive, making it a popular choice for enzymatic assays. However, the limitations of using this peptide substrate include its susceptibility to interference from other compounds and its potential to be cleaved by non-specific proteases.
Zukünftige Richtungen
For the use of N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide in scientific research include the development of new protease inhibitors and the screening of potential drug candidates. In addition, the peptide substrate may be used in the development of new diagnostic assays for protease activity in biological samples. Furthermore, the use of N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide in combination with other substrates may enable the simultaneous measurement of multiple protease activities in a single assay.
Synthesemethoden
The synthesis of N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide involves the condensation of four amino acids: glycine, phenylalanine, alanine, and phenylalanine, with the 4-nitroanilide group. The synthesis can be achieved using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing this peptide substrate, which involves the sequential coupling of amino acids onto a solid support.
Wissenschaftliche Forschungsanwendungen
N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide is widely used in scientific research to study the activity of proteases, particularly serine proteases, and their inhibitors. This peptide substrate is commonly used in assays to measure the activity of trypsin, chymotrypsin, and elastase, among others. In addition, it is used in the development of new protease inhibitors and in the screening of potential drug candidates.
Eigenschaften
CAS-Nummer |
115664-72-7 |
|---|---|
Produktname |
N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide |
Molekularformel |
C28H30N6O6 |
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-2-(4-nitroanilino)-3-phenylpropanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C28H30N6O6/c1-17(31-27(37)22-10-6-7-11-23(22)29)25(35)30-18(2)26(36)33-28(38)24(16-19-8-4-3-5-9-19)32-20-12-14-21(15-13-20)34(39)40/h3-15,17-18,24,32H,16,29H2,1-2H3,(H,30,35)(H,31,37)(H,33,36,38)/t17-,18-,24-/m0/s1 |
InChI-Schlüssel |
IVCMNEDRMAEVDD-XFAGBWLFSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3N |
SMILES |
CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3N |
Andere CAS-Nummern |
115664-72-7 |
Synonyme |
Ant-Ala-Ala-Phe-4NA N-anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




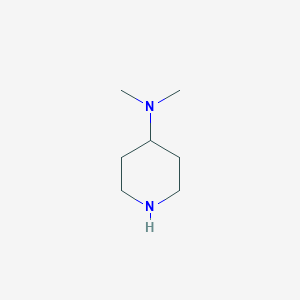

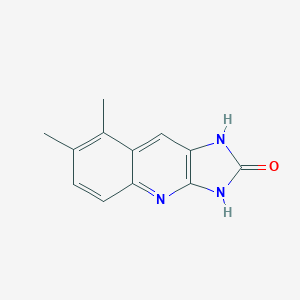
![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)


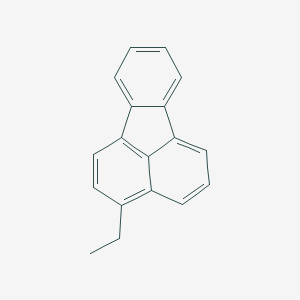
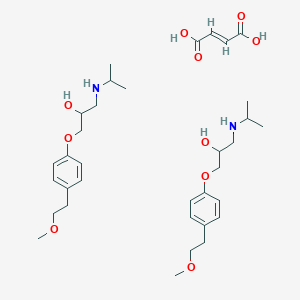

![4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one](/img/structure/B47746.png)

![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)
